ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-7(5-11)10-8/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCLQRXCADRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360446 | |
| Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-30-4 | |
| Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier–Haack Formylation of Methyl-Substituted Pyrrole Esters
The Vilsmeier–Haack reaction is the most widely employed method for introducing the formyl group at position 5 of the pyrrole ring. This electrophilic aromatic substitution leverages dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the reactive chloroiminium ion, which facilitates formylation.
Reaction Protocol
A representative synthesis begins with ethyl 3-methyl-1H-pyrrole-2-carboxylate as the starting material. Under anhydrous conditions, DMF and POCl₃ are combined at 0°C to form the Vilsmeier reagent. The pyrrole substrate is then added, and the mixture is heated to 90°C for 12–16 hours. Quenching with ice-water followed by neutralization with sodium bicarbonate yields the crude product, which is purified via column chromatography.
Optimization and Yields
- Temperature : Reactions conducted at 90°C achieve higher regioselectivity for the 5-position compared to lower temperatures.
- Solvent : Acetonitrile or dichloromethane is preferred to minimize side reactions.
- Yield : Typical isolated yields range from 65% to 78%, as reported in studies of analogous pyrrole derivatives.
Table 1: Vilsmeier–Haack Formylation Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 90°C | 68–78 | ≥95 | |
| POCl₃ Equivalents | 1.2 | 72 | 97 | |
| Reaction Time | 12–16 hours | 65 | 93 |
Paal–Knorr Pyrrole Synthesis Followed by Functionalization
The Paal–Knorr synthesis provides a modular route to construct the pyrrole ring before introducing the formyl group. This two-step approach is advantageous for large-scale production.
Pyrrole Ring Formation
Ethyl acetoacetate and methylamine undergo cyclocondensation in the presence of a Brønsted acid catalyst (e.g., HCl or p-toluenesulfonic acid) to form ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction proceeds via enamine intermediate formation, with yields exceeding 80% under optimized conditions.
Late-Stage Formylation
The pre-formed pyrrole ester is subjected to Vilsmeier–Haack conditions as described in Section 1. This sequential strategy avoids competing side reactions during ring formation and allows for precise control over substitution patterns.
Table 2: Paal–Knorr Synthesis Performance Metrics
| Step | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | HCl (10 mol%) | 82 | 90 | |
| Formylation | DMF/POCl₃ | 71 | 95 |
Oxidation of Hydroxymethyl Intermediates
Alternative routes involve oxidation of 5-hydroxymethyl derivatives to the corresponding aldehyde. While less common, this method avoids the use of POCl₃, which is corrosive and moisture-sensitive.
Hydroxymethylation and Oxidation
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylate is synthesized via Friedel–Crafts alkylation using paraformaldehyde. Subsequent oxidation with pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) affords the target compound.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Ethyl 5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate Synthesis
| Method | Advantages | Disadvantages | Scale Feasibility |
|---|---|---|---|
| Vilsmeier–Haack | High regioselectivity, one-pot | Requires POCl₃ handling | Pilot to industrial |
| Paal–Knorr + Formylation | Modular, high purity | Multi-step, longer timeline | Lab to pilot |
| Oxidation | Avoids chlorinated reagents | Low yield, side reactions | Lab-scale only |
Industrial-Scale Considerations
For commercial production, the Vilsmeier–Haack method is favored due to its scalability and cost-effectiveness. Key industrial adaptations include:
Emerging Methodologies
Recent advances focus on catalytic systems to improve atom economy:
- Photocatalytic Formylation : Visible-light-mediated reactions using eosin Y as a photocatalyst achieve 70% yield under mild conditions.
- Enzymatic Oxidation : Laccase-mediated oxidation of hydroxymethyl precursors shows promise for green chemistry applications, though yields remain suboptimal (≤40%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl 5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.
Substitution: Ethyl 5-(substituted)-3-methyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Scientific Research Applications
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
This compound serves as a precursor for the synthesis of various bioactive molecules. Its derivatives have been explored for their potential antitumor activity. For instance, studies have shown that pyrrole derivatives exhibit promising inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
Organic Synthesis
It acts as a versatile building block in organic synthesis, enabling the formation of more complex structures. The reactivity of the formyl group allows for subsequent reactions such as nucleophilic additions or condensation reactions, facilitating the development of new compounds with desired properties .
Biological Studies
This compound can be utilized in enzyme-catalyzed reactions involving pyrrole derivatives. Its ability to interact with various biological targets makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Case Study 1: Antitumor Activity
A study evaluated a series of pyrrole derivatives, including those based on this compound, for their efficacy against human carcinoma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.065 to 9.4 µmol/L against A-549 and MDA-MB-468 cell lines . This research highlights the compound's potential in cancer therapy.
Case Study 2: Synthesis of Novel Compounds
In another study, researchers synthesized a range of novel compounds derived from this compound, exploring their structural features using NMR spectroscopy and mass spectrometry. The synthesized compounds were assessed for their biological activities, leading to the identification of several promising candidates for further development .
Mechanism of Action
The mechanism of action of ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its interaction with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrole ring itself can interact with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Substituent Position and Structural Effects
The reactivity and physical properties of pyrrole derivatives are highly dependent on substituent positions. Key analogs include:
Key Observations :
- Positional Isomerism : Shifting the methyl group from position 3 (target compound) to 4 (e.g., ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate) alters crystal packing due to changes in hydrogen-bonding networks .
- Ester Group Effects : Replacing the ethyl ester with a methyl (e.g., methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) reduces lipophilicity (logP = 1.23 vs. ~1.3 for ethyl esters), impacting solubility.
- Formyl Group Mobility : The formyl group at position 5 enhances electrophilicity, making the compound reactive toward nucleophiles like amines and hydrazines .
Reactivity Trends :
Physicochemical and Spectroscopic Properties
NMR Data Comparison :
- Target Compound : Expected ¹H NMR signals include a formyl proton (~9.3 ppm) and ethyl ester protons (~1.3–4.3 ppm), consistent with analogs like ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (δ 9.31 ppm for NH) .
- Methyl vs. Ethyl Esters : Methyl esters (e.g., methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate) show upfield shifts for ester methyl groups (δ ~3.8 ppm) compared to ethyl esters (δ ~4.3 ppm) .
Thermal Stability :
- The planar structure of the target compound contributes to higher melting points (~103–105°C for analogs ) compared to non-planar derivatives.
Biological Activity
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 181.19 g/mol. Its structure features a pyrrole ring with a formyl group and an ethyl ester, contributing to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Structural Features | Pyrrole ring, formyl group, ethyl ester |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties, with some studies indicating promising results against various cancer cell lines. For instance, derivatives with structural similarities to this compound have shown cytotoxic effects in vitro against melanoma and other tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The exact mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, the following potential mechanisms have been suggested based on related compounds:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways of pathogens, suggesting a possible role as an antimicrobial agent.
- Apoptosis Induction : Studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways.
- Cell Cycle Arrest : Some pyrrole derivatives cause cell cycle arrest at various phases, particularly the S phase, which is critical for DNA replication .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrole derivatives:
- Cytotoxicity in Cancer Cells : A study evaluated the antiproliferative effects of novel pyrrole derivatives on human melanoma cells (SH-4), revealing an IC50 value of approximately 44.63 µM for one derivative, indicating significant cytotoxicity comparable to standard chemotherapeutics .
- Antimicrobial Activity : Research has demonstrated that pyrrole-based compounds exhibit antibacterial properties against various strains of bacteria and fungi, although specific data on this compound is still emerging .
Q & A
Q. Example Data :
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 6a | 48 | Room temp, 24h | |
| 215 | 23 | Reflux, 12h |
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolves bond lengths/angles (e.g., planar pyrrole ring with formyl-group torsion angles of ~10°) .
- NMR spectroscopy : Key signals include:
- HRMS : Validates molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can computational methods predict the reactivity of this compound in derivatization reactions?
Answer:
Density Functional Theory (DFT) calculates:
- Electrophilicity index : Identifies reactive sites (e.g., formyl group vs. ester) for nucleophilic attacks .
- Transition-state modeling : Predicts regioselectivity in cycloadditions (e.g., [3+2] reactions with nitrones) .
- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for solubility and reaction rates .
Case Study : DFT-guided synthesis of ethyl 4-hydroxy-2-aryl-pyrrole derivatives achieved 85% yield vs. 60% empirically .
Advanced: How to resolve contradictions in reported spectroscopic data for derivatives?
Answer:
Contradictions arise from:
- Tautomerism : NH protons may appear/disappear depending on solvent (CDCl3 vs. DMSO-d6) .
- Crystallographic vs. solution data : Solid-state H-bonding (N–H⋯O) alters NMR shifts compared to solution .
- Impurity interference : Use preparative HPLC to isolate isomers (e.g., 3- vs. 4-methyl regioisomers) .
Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show δ 12.5 ppm (DMSO) vs. δ 10.2 ppm (CDCl3) for NH .
Advanced: What methodologies analyze hydrogen bonding in its crystal structure?
Answer:
Q. Data from :
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.12 | 156 |
| C–H⋯O | 2.45 | 128 |
Advanced: How to design bioactivity-focused derivatives using this scaffold?
Answer:
- Pharmacophore modeling : Retain the formyl group for Schiff base formation (e.g., with hydrazines for antifungal activity) .
- SAR studies : Introduce substituents at the 3-methyl position to modulate lipophilicity (clogP 1.5–2.5) .
- Click chemistry : Azide-alkyne cycloaddition at the ester moiety for bioconjugation .
Example : Ethyl 4-(isoquinoline-8-carbonyl) derivatives showed improved cytotoxicity (IC50 5 µM vs. 20 µM parent) .
Advanced: What safety protocols are recommended despite its "non-hazardous" classification?
Answer:
- Handling : Use fume hoods for prolonged exposure (volatile intermediates may form during reactions) .
- Waste disposal : Incinerate at >1000°C to avoid environmental persistence (no ecotoxicity data available) .
- First aid : Immediate eye irrigation (15+ minutes) with saline to prevent corneal irritation from reactive byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
